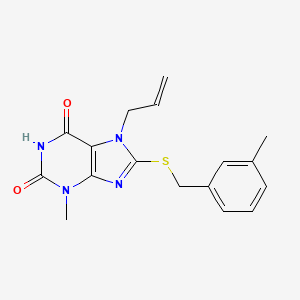

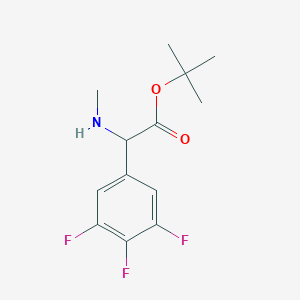

ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

説明

Ethyl 6-(ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound that belongs to the class of 1,4-benzoxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of an ethylsulfonyl group and a methyl group attached to a 1,4-benzoxazine core, which is a heterocyclic structure containing oxygen and nitrogen atoms within a six-membered ring.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives typically involves the interaction of methyl esters of acylpyruvic acids with amino-substituted phenols. For instance, the synthesis of 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones is achieved through the reaction of methyl esters with 2-amino-4-(ethylsulfonyl)phenol . Although the specific synthesis of this compound is not detailed in the provided papers, it can be inferred that a similar synthetic approach could be employed, with modifications to introduce the ethyl and methyl groups at the appropriate positions on the benzoxazine ring.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectroscopy. These methods provide information about the functional groups present, the molecular framework, and the molecular weight of the compound. For example, the synthesized 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones were structurally elucidated using IR, NMR, and mass spectroscopy data . The same techniques would be applicable to determine the structure of this compound.

Chemical Reactions Analysis

Benzoxazine derivatives can undergo various chemical reactions, including alkylation, acylation, and recyclization. For instance, methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate can be alkylated and acylated to yield precursors for the synthesis of various cyclic and bicyclic β-amino acids derivatives . Similarly, ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates can react with nitrogen-containing binucleophiles to form fused bicyclic compounds . These reactions demonstrate the reactivity of the benzoxazine ring and its potential for generating diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the benzoxazine core. The presence of sulfonyl groups, for example, can affect the electron distribution within the molecule and its interactions with biological targets. The antibacterial activity of some benzoxazine derivatives has been evaluated, indicating their potential as therapeutic agents . Additionally, the antioxidant activity of related compounds, such as ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, has been assessed using assays like the DPPH assay and DNA strand scission assay . These studies suggest that the this compound could also exhibit similar properties, which would be worth investigating.

科学的研究の応用

Synthesis and Structural Analysis

- Synthesis and Tautomerism : Ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2',1':4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates were synthesized, investigating tautomerism using NMR spectroscopy. The compounds showed a dynamic equilibrium of tautomeric forms, and methylation led to specific substituted derivatives (Dolzhenko et al., 2006).

- Structural Elucidation : The structure of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates was confirmed through X-ray analysis and NMR correlation spectroscopy, highlighting the method's reliability in confirming compound structures (Štefanić et al., 2001).

Antibacterial Activity

- Antibacterial Compounds : The synthesis of 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones was carried out, and their structures were confirmed via spectroscopy. These compounds were tested for antibacterial activity, demonstrating the potential of benzoxazine derivatives in antimicrobial research (Gein et al., 2006).

Chemical Reactivity and Derivative Synthesis

- Synthesis of Derivatives : Attempts were made to synthesize ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate and its derivatives. The research illustrated the complexities and specific conditions required for the synthesis of certain derivatives (Mayer et al., 2001).

- Scaffold Screening for Cancer Cell Lines : A flow chemistry approach was used to synthesize libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates. These compounds were screened against cancer and normal cell lines, revealing the potential of certain derivatives in cancer treatment (Lin et al., 2016).

Herbicidal Activity

- Herbicidal Activity of Derivatives : Isoindolinedione substituted benzoxazinone derivatives containing a carboxylic ester group were synthesized and exhibited significant herbicidal activities. The compounds caused symptoms like leaf cupping and necrosis, indicative of protox inhibitor herbicides. This research highlights the potential use of these compounds in agricultural applications (Huang et al., 2009).

Safety and Hazards

The compound has been associated with certain hazards. It has been labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6S/c1-4-20-13(17)14(3)12(16)15-10-8-9(22(18,19)5-2)6-7-11(10)21-14/h6-8H,4-5H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDHAYFFKLBFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323759 | |

| Record name | ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820601 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866134-40-9 | |

| Record name | ethyl 6-ethylsulfonyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(2E)-2-[2-(4-butoxyphenyl)-3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-methylcyclohex-2-en-1-ylidene]ethylidene]-1-butylbenzo[cd]indole;perchlorate](/img/structure/B3017918.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3017921.png)

![4-[4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B3017924.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B3017931.png)

![2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)

![3-(Tert-butoxy)spiro[3.3]heptan-1-amine](/img/structure/B3017933.png)

![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)